molecular formula C10H14O2 B13253123 2-(Furan-2-ylmethyl)cyclopentan-1-ol

2-(Furan-2-ylmethyl)cyclopentan-1-ol

Cat. No.: B13253123
M. Wt: 166.22 g/mol
InChI Key: YDCBNXXNLYPBLM-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)cyclopentan-1-ol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol This compound features a cyclopentane ring substituted with a furan-2-ylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with furan-2-carbaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent under mild conditions . The reaction proceeds through the formation of an intermediate alcohol, which is then reduced to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(Furan-2-ylmethyl)cyclopentanone.

    Reduction: Formation of 2-(Tetrahydrofuran-2-ylmethyl)cyclopentan-1-ol.

    Substitution: Formation of 2-(Furan-2-ylmethyl)cyclopentyl halides or amines.

Scientific Research Applications

2-(Furan-2-ylmethyl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)cyclopentan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions may modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-ylmethyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(Tetrahydrofuran-2-ylmethyl)cyclopentan-1-ol: Similar structure but with a hydrogenated furan ring.

    2-(Furan-2-ylmethyl)cyclopentyl halides: Similar structure but with halogen substituents instead of a hydroxyl group.

Uniqueness

2-(Furan-2-ylmethyl)cyclopentan-1-ol is unique due to the presence of both a furan ring and a cyclopentane ring with a hydroxyl group.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(furan-2-ylmethyl)cyclopentan-1-ol

InChI

InChI=1S/C10H14O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6,8,10-11H,1,3,5,7H2

InChI Key

YDCBNXXNLYPBLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)CC2=CC=CO2

Origin of Product

United States

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